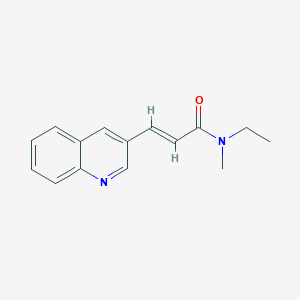

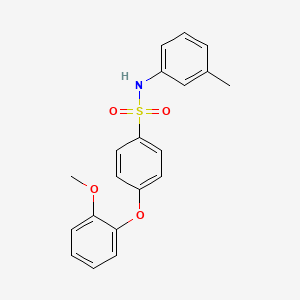

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

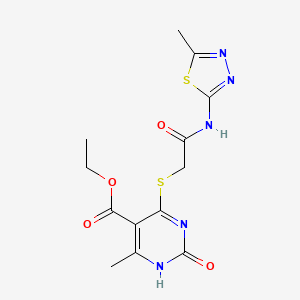

“(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide” is a chemical compound that contains a quinoline moiety. Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The compound contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest due to their versatility in many significant fields . A series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing multiple bonds and aromatic rings . It contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) .科学的研究の応用

Synthetic Chemistry and Molecular Structure

Quinoline derivatives have been extensively studied for their synthetic routes and molecular structures. For instance, the synthesis of pyrrolo[1,2-a]quinolines involves the reaction between ethyl 2-quinolylacetate and phenacyl bromide, demonstrating the versatility of quinoline compounds in organic synthesis (Irwin & Wibberley, 1974). Additionally, the development of new aryl(hetaryl)vinyl-substituted benzo[f]quinolines highlights the potential of quinoline derivatives in the creation of novel compounds with potentially useful properties (Kozlov et al., 2009).

Antimicrobial Activity

Quinoline derivatives have shown promising antimicrobial properties. For example, certain novel quinoxalines exhibited antimicrobial activity, underscoring the therapeutic potential of quinoline-based compounds (Refaat, Moneer, & Khalil, 2004). This is further supported by research on succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, which demonstrated significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Material Science and Catalysis

Quinoline derivatives have been utilized in material science and catalysis, highlighting their broad applicability. The study on the one-electron transfer properties of diquaternary salts of 2-(2-pyridyl)-quinoline, for example, presents insights into the electrochemical properties of quinoline compounds, which could be pivotal for developing new materials or catalytic processes (Black & Summers, 1971).

作用機序

In terms of pharmacokinetics, the properties of a quinoline compound would depend on its specific structure and the presence of any functional groups. Generally, factors such as solubility, stability, and the presence of certain functional groups can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can influence the activity and stability of a compound .

特性

IUPAC Name |

(E)-N-ethyl-N-methyl-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-17(2)15(18)9-8-12-10-13-6-4-5-7-14(13)16-11-12/h4-11H,3H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMMOHLZZCTORP-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=CC1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)

![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2707041.png)

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2707043.png)

![3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2707048.png)

![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)